molecular formula C10H5ClO3 B1361819 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde CAS No. 50329-91-4

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

Cat. No. B1361819
CAS RN: 50329-91-4
M. Wt: 208.6 g/mol
InChI Key: CLLLQUGVEQADNN-UHFFFAOYSA-N
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Description

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde, also known as 4-Chloro-3-formylcoumarin, is a coumarin derivative . It has a molecular formula of C10H5ClO3 and a molecular weight of 208.6 .


Synthesis Analysis

The synthesis of 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde involves an unexpected reaction of aryl isocyanides . Another method involves the gradual addition of a solution of morpholine in dichloromethane to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde can be analyzed using various spectroscopic techniques. For instance, its 1H NMR spectrum shows signals corresponding to the aromatic protons and the aldehyde proton .


Chemical Reactions Analysis

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde can undergo various chemical reactions. For example, it can react with aryl isocyanides to yield chromeno[4,3-b]quinolin-6-ones .


Physical And Chemical Properties Analysis

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde is a solid compound with a melting point of 126-130 °C (lit.) . Its density is predicted to be 1.47±0.1 g/cm3 .

Scientific Research Applications

Application 1: Preparation of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde

  • Summary of the Application: This compound is used as a reactant in the preparation of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde .
  • Methods of Application: A solution of morpholine in dichloromethane was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane . After stirring for 30 minutes at 0-5 °C, the mixture was washed with water to remove unreacted morpholine and its salt .
  • Results or Outcomes: The dry, flake-like residue was recrystallized from 1,4-dioxane. The yield was 1.44 g (56%) of 3 as yellow crystals .

Application 2: Synthesis of Novel 2H-Chromene Derivatives

  • Summary of the Application: This compound is used in the synthesis of novel 2H-Chromene derivatives .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The newly synthesized compounds were characterized by IR, NMR, 13 C-NMR, MS and elemental analyses . They exhibited remarkable antimicrobial activity on different classes of bacteria and fungus .

Application 3: Preparation of Biaryl Lactones

  • Summary of the Application: This compound is used as a reactant in the preparation of biaryl lactones .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcome of this application is the successful synthesis of biaryl lactones .

Application 4: Synthesis of Coumarinyl Chalcones

  • Summary of the Application: This compound is used in the synthesis of coumarinyl chalcones, which are hybrid molecules that have shown significant antioxidant potential .
  • Methods of Application: 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde and 4-amino acetophenone were dissolved in chloroform. A catalytic amount of piperidine was added and the reaction mixture was refluxed for 1.5 hours .
  • Results or Outcomes: Compounds synthesized from this method exhibited significant antioxidant potential when compared to the standard drug (ascorbic acid) .

Application 5: Synthesis of Coumarin Heterocycles

  • Summary of the Application: This compound is used in the synthesis of coumarin heterocycles .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The synthesized coumarin heterocycles have been tested for various biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Application 6: Preparation of N-monosubstituted 4-amino-3-formylcoumarins

  • Summary of the Application: This compound is used as a reactant in the preparation of N-monosubstituted 4-amino-3-formylcoumarins .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcome of this application is the successful synthesis of N-monosubstituted 4-amino-3-formylcoumarins .

Application 7: Synthesis of 2-Aryl Benzopyrano

  • Summary of the Application: This compound is used as a reactant in the preparation of 2-aryl benzopyrano .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcome of this application is the successful synthesis of 2-aryl benzopyrano .

Application 8: Preparation of Benzo[c]chromen-6-ones

  • Summary of the Application: This compound is used as a reactant in the preparation of biaryl lactones (benzo[c]chromen-6-ones) .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcome of this application is the successful synthesis of benzo[c]chromen-6-ones .

Application 9: Preparation of N-monosubstituted 4-amino-3-formylcoumarins

  • Summary of the Application: This compound is used as a reactant in the preparation of N-monosubstituted 4-amino-3-formylcoumarins .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcome of this application is the successful synthesis of N-monosubstituted 4-amino-3-formylcoumarins .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Coumarin derivatives like 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde have a wide spectrum of biological activities and are therefore of great interest in the development of new therapeutic agents . Future research could focus on optimizing these compounds to generate scaffolds capable of treating many pathological conditions .

properties

IUPAC Name

4-chloro-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLLQUGVEQADNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353262
Record name 4-chloro-2-oxo-2h-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

CAS RN

50329-91-4
Record name 4-Chloro-3-formylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50329-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-oxo-2h-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-formylcoumarin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
KJ Jilariya, YJ Sanghani, PK Patel… - World Scientific …, 2019 - bibliotekanauki.pl
… This novel synthetic rout involves nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl) morpholin-3-one in the presence of base …
Number of citations: 1 bibliotekanauki.pl
SH Kurma, S Karri, M Kuncha, R Sistla… - Bioorganic & Medicinal …, 2020 - Elsevier
… 3-yl)-4-ethoxy-5-oxo-2,5-dihydrofuran-3-carboxylates (5a-n): Diethyl but-2-ynedioate (4a, 1.5 equiv.) was added to a stirred solution of the 4-chloro-2-oxo-2H-chromene-3-carbaldehyde …
Number of citations: 11 www.sciencedirect.com
S Govori, S Spahiu, A Haziri - Toxicological & Environmental …, 2014 - Taylor & Francis
… Refluxing of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (2) with an appropriately substituted 2-amino-1,3,4-thiadiazole and the catalytic amount of trimethylamine in acetonitrile …
Number of citations: 4 www.tandfonline.com
S Bairagi, A Bhosale… - E-journal of Chemistry, 2009 - downloads.hindawi.com
… Abstract: 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde (2) was reacted with different anilines in rectified spirit as solvent to yield a series of the title compounds ie. 4-chloro-3-((…
Number of citations: 54 downloads.hindawi.com
A Alizadeh, K Amir Ashjei Asalemi, B Farajpour… - Journal of the Iranian …, 2020 - Springer
… reaction of (2E)-3-(4-chloro-2-methylene-2H-chromen-3-yl)-1-phenyl-2-propen-1-one, which was obtained in situ from the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and …
Number of citations: 3 link.springer.com
AA Patel, HB Lad, KR Pandya, CV Patel… - Medicinal Chemistry …, 2013 - Springer
A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones 4a–4l have been synthesized using two methodologies (using Mannich base of 4-hydroxy coumarin …
Number of citations: 61 link.springer.com
L Borkotoky, S Borra, RA Maurya - European Journal of …, 2022 - Wiley Online Library
… of 2-oxo-2H-chromene-3-carbaldehydes (1): 4-(Benzylthio)-2-oxo-2H-chromene-3-carbaldehydes 1 were synthesized by treating 4-chloro-2-oxo-2H-chromene-3-carbaldehyde 4 with …
BI Iliev, IC Ivanov - Molecules, 2001 - mdpi.com
… A solution of morpholine (2; 1.75 g, 20 mmol) in 10 ml of dichloromethane was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (…
Number of citations: 3 www.mdpi.com
A Kasabe, V Mohite, J Ghodake… - E-Journal of …, 2010 - downloads.hindawi.com
… 4-Chloro-2-oxo-2Hchromene-3-carbaldehyde was reacted with substituted aniline and rectified spirit to obtain a new series of Schiff bases of 4-chloro-(3-substituted-phenylimino) -…
Number of citations: 21 downloads.hindawi.com
YM Ajudiya, JS Babariya, JJ Upadhyay - World Scientific News, 2019 - bibliotekanauki.pl
… To a solution of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (INT-03) (2gm, 0.0090 mmol) and methanol (10ml, 5v), 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (INT-1) was …
Number of citations: 2 bibliotekanauki.pl

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